7-(3,4-Dimethoxyphenyl)-2-(3,5-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
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Properties
IUPAC Name |
7-(3,4-dimethoxyphenyl)-2-(3,5-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O5/c1-12-19(21(24)29)20(13-6-7-17(32-4)18(10-13)33-5)28-23(25-12)26-22(27-28)14-8-15(30-2)11-16(9-14)31-3/h6-11,20H,1-5H3,(H2,24,29)(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGMPWCSOPKGGTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC(=CC(=C3)OC)OC)N1)C4=CC(=C(C=C4)OC)OC)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(3,4-Dimethoxyphenyl)-2-(3,5-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a synthetic derivative belonging to the class of triazolo-pyrimidines. These compounds have garnered attention due to their diverse biological activities, including antitumor and antiviral properties. This article reviews the biological activity of this specific compound based on current literature and research findings.
- Molecular Formula : C19H22N4O4
- Molecular Weight : 370.41 g/mol
- Structural Features : The compound features a triazolo ring fused with a pyrimidine structure, which is known to enhance biological activity through various mechanisms.
Antitumor Activity
Research indicates that triazolo-pyrimidine derivatives exhibit significant antitumor properties. The specific compound in focus has shown promise in inhibiting cancer cell proliferation. In vitro studies demonstrated that this compound effectively reduces the viability of various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the inhibition of tubulin polymerization, which is critical for mitosis in cancer cells .
Antiviral Activity
The compound has also been evaluated for its antiviral potential. Preliminary studies suggest that it may inhibit viral replication in certain models. The structural modifications in the phenyl groups are thought to play a crucial role in enhancing its antiviral efficacy. Further research is required to fully elucidate the specific viral targets and pathways affected by this compound .
Case Studies and Research Findings
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features. The presence of methoxy groups on the phenyl rings enhances lipophilicity and facilitates interaction with biological membranes. Additionally, the triazolo and pyrimidine components contribute to the overall pharmacological profile by providing multiple points for molecular interactions.
Scientific Research Applications
Antiviral Activity
Research has indicated that derivatives of the triazolo[1,5-a]pyrimidine scaffold exhibit antiviral properties. For instance, certain analogs have shown effectiveness against HIV-1 by inhibiting the RNase H activity crucial for viral replication. The compound's structural modifications can enhance its potency against viral targets .
Neurokinin Receptor Antagonism
The compound has potential applications as a selective antagonist for neurokinin-3 receptors (NK-3). This receptor is implicated in various central nervous system disorders such as anxiety and depression. Compounds with similar structures have been investigated for their ability to modulate neurokinin signaling pathways, which may lead to therapeutic advancements in treating psychiatric disorders .
Anti-inflammatory Properties
Some studies suggest that triazolo-pyrimidine derivatives possess anti-inflammatory effects. These compounds can inhibit inflammatory mediators and pathways involved in chronic inflammatory diseases. The specific mechanisms through which this compound exerts its effects are an area of ongoing research .
Case Study 1: HIV Inhibition
A study published in Molecules explored the antiviral efficacy of various triazolo[1,5-a]pyrimidine derivatives against HIV-1. The compound demonstrated a significant reduction in viral replication rates at micromolar concentrations (IC50 values ranging from 13 to 17 µM) when structurally optimized .
Case Study 2: Neurokinin Receptor Modulation
In a patent application focused on the development of NK-3 receptor antagonists, compounds structurally related to triazolo[1,5-a]pyrimidines were shown to exhibit promising results in preclinical models for treating anxiety and depression . The findings suggest that further exploration of this compound could yield new therapeutic options.
Comparative Analysis of Related Compounds
Q & A
Q. What synthetic routes are recommended for synthesizing this compound while adhering to green chemistry principles?
- Methodological Answer : Two approaches are viable: (a) Use of 4,4’-trimethylenedipiperidine (TMDP) in a molten state at 65°C, leveraging its Lewis base sites and hydrogen-bonding capabilities to enhance reaction efficiency . (b) A solvent system of ethanol/water (1:1 v/v) under reflux, which minimizes hazardous solvents and aligns with green chemistry goals . TMDP is preferred over piperidine due to lower toxicity and higher recyclability (>90% recovery) .
- Key Considerations : Monitor reaction progress via TLC and prioritize solvent systems with low environmental impact.
Q. Which spectroscopic techniques are optimal for structural confirmation?
- Methodological Answer :
- 1H/13C NMR : Resolve aromatic protons (3,4- and 3,5-dimethoxyphenyl groups) and carboxamide NH signals. Use DMSO-d6 as a solvent to enhance NH peak visibility .
- IR Spectroscopy : Confirm carboxamide C=O stretches (~1650–1700 cm⁻¹) and methoxy C-O stretches (~1250 cm⁻¹) .
- X-ray Crystallography : If single crystals are obtained, analyze dihedral angles between aromatic substituents to confirm spatial arrangement .
Q. How can recrystallization protocols be optimized for purity?
- Methodological Answer : Use ethanol/DMF mixtures (e.g., 3:1 ratio) for gradual cooling to isolate high-purity crystals. Monitor solubility via polarity gradients and avoid excessive DMF to prevent co-solvent interference .
Advanced Research Questions
Q. How can computational methods predict reactivity or optimize synthesis conditions?
- Methodological Answer :
- Quantum Chemical Calculations : Model transition states to identify rate-limiting steps (e.g., cyclocondensation reactions). Tools like Gaussian or ORCA can predict substituent effects on electron density .
- AI-Driven Simulations : Implement COMSOL Multiphysics or ICReDD frameworks to simulate solvent interactions and optimize reaction parameters (e.g., temperature, catalyst loading) .
Q. How to resolve contradictions in catalytic efficiency between TMDP and traditional bases?
- Methodological Answer :
- Kinetic Studies : Compare turnover frequencies (TOF) for TMDP vs. piperidine under identical conditions. TMDP’s broad liquid range (65–220°C) may reduce side reactions at elevated temperatures .
- Thermogravimetric Analysis (TGA) : Assess thermal stability of intermediates; TMDP’s high decomposition temperature (>250°C) ensures sustained activity in molten-state reactions .
Q. What strategies enable the introduction of carboxamide groups into triazolo-pyrimidine scaffolds?
- Methodological Answer :
- Post-Synthetic Modification : React ethyl carboxylate intermediates (e.g., ethyl 5-amino-triazolo-pyrimidine-6-carboxylate) with ammonia or primary amines under microwave-assisted conditions (60°C, 2 hrs) .
- In-Situ Carboxamide Formation : Use urea or ammonium carbamate as ammonia equivalents in one-pot syntheses to reduce purification steps .
Q. How to design structure-activity relationship (SAR) studies for substituent effects?
- Methodological Answer :
- Modular Synthesis : Vary dimethoxyphenyl substituents (e.g., 3,4- vs. 3,5-positions) and assess electronic effects via Hammett plots.
- Biological Assays : Test analogues for antimicrobial activity using broth microdilution (MIC values) or kinase inhibition assays (IC50) .
Data Analysis and Optimization
Q. How to address inconsistent yields during scale-up?
- Methodological Answer :
- Process Control : Implement inline FTIR to monitor intermediate formation and adjust feed rates dynamically .
- Design of Experiments (DoE) : Use factorial designs to isolate critical variables (e.g., solvent ratio, stirring speed) and identify optimal conditions .
Q. What methodologies validate catalyst recyclability in continuous flow systems?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
